4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol
Overview
Description
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H8BrFO It is a derivative of indene, featuring bromine and fluorine substituents on the aromatic ring, and a hydroxyl group on the indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 4-bromo-7-fluoro-1-indanone. One common method includes the use of sodium borohydride in isopropyl alcohol under an argon atmosphere. The reaction mixture is stirred at room temperature for a couple of hours, followed by evaporation of the solvent to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Various dehalogenated derivatives.
Substitution: Compounds with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Bromo-7-fluoroindene: Lacks the dihydro and hydroxyl functionalities.
4-Bromo-7-fluoro-1-indanone: Precursor in the synthesis of 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol.
Uniqueness
This compound is unique due to the combination of bromine and fluorine substituents along with a hydroxyl group on the indane framework. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVNRITLSLCDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1O)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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